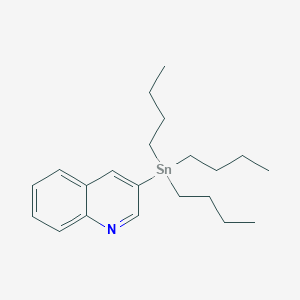

3-(Tributylstannyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

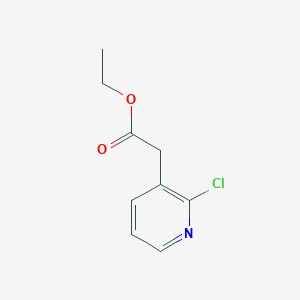

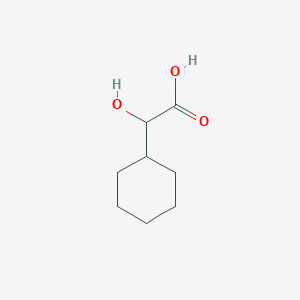

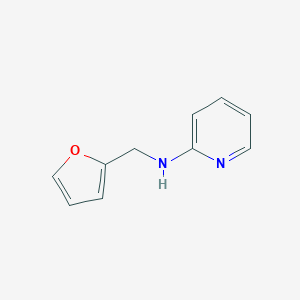

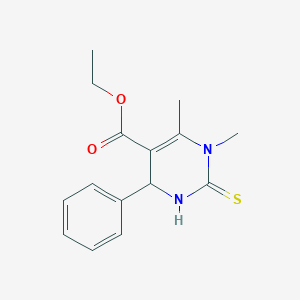

3-(Tributylstannyl)quinoline is a chemical compound with the molecular formula C21H33NSn . It is a derivative of quinoline, a heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of 3-(Tributylstannyl)quinoline consists of a quinoline core with a tributylstannyl group attached . Quinoline itself is a heterocyclic compound, consisting of a benzene ring fused with a pyridine ring .Aplicaciones Científicas De Investigación

Targeted Imaging Agents

A study by Ramesh et al. (2010) explored the synthesis and characterization of iodinated tetrahydroquinolines targeting the G protein-coupled estrogen receptor GPR30. Tributylstannyl precursors were used for radiolabeling with iodine, demonstrating potential as targeted imaging agents for GPR30-expressing tumors. This research underscores the importance of 3-(Tributylstannyl)quinoline derivatives in the development of novel diagnostic tools for cancer research (Ramesh et al., 2010).

Fluorescent Materials for Biological Applications

Shmidt et al. (2019) described the synthesis and physicochemical properties of a new 4-quinolinone fluorophore, 3-hydroxykynurenic acid (3-HOKA), derived from quinoline. This compound exhibited strong fluorescence and biocompatibility, suggesting its utility as a fluorescent labeling agent for biological applications, including cell imaging (Shmidt et al., 2019).

Advanced Organic Synthesis

Lunot et al. (2000) reported on the stereospecific synthesis of functional alkenylsilanes via silastannation of but-3-ynoic acid, highlighting a method that could potentially utilize 3-(Tributylstannyl)quinoline as a precursor or intermediate in the synthesis of complex organic molecules. This approach offers a versatile pathway for synthesizing a variety of organosilicon compounds with potential applications in materials science and organic electronics (Lunot et al., 2000).

Anticancer Research

The development of novel anticancer agents also benefits from the structural diversity offered by quinoline derivatives. Gayathri et al. (2017) synthesized a novel compound bearing a tri-quinoline moiety, demonstrating significant cytotoxicity against human cervical cancer cell lines (HeLa), which suggests the potential of quinoline derivatives, including those related to 3-(Tributylstannyl)quinoline, in anticancer drug development (Gayathri et al., 2017).

Propiedades

IUPAC Name |

tributyl(quinolin-3-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-2,4-7H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCFGVMZXVNIFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tributylstannyl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)

![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)